1-methyl-5-{[(4-phenyl-1H-pyrazol-5-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Overview
Description
“1-methyl-5-{[(4-phenyl-1H-pyrazol-5-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid” is a compound that belongs to the class of pyrazole derivatives . Pyrazoles are an important class of heterocyclic compounds that have been studied for more than a century . They are known for their broad range of chemical and biological properties . Pyrazoles are the core moiety in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant, etc .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, the starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, which upon basic hydrolysis yielded the corresponding acid .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been characterized by various techniques such as 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P2 1 / n of monoclinic system .
Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, the reaction between hydrazine derivatives and acetylenic ketones forms pyrazoles . The reaction results in a mixture of two regioisomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely. For instance, imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .
Mechanism of Action
While the specific mechanism of action for “1-methyl-5-{[(4-phenyl-1H-pyrazol-5-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid” is not mentioned in the retrieved papers, pyrazole derivatives are known to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
While specific safety and hazard information for “1-methyl-5-{[(4-phenyl-1H-pyrazol-5-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid” is not available in the retrieved papers, it’s important to handle all chemical compounds with care. For instance, a related compound, 5-Amino-3-methyl-1-phenylpyrazole, is harmful if swallowed, harmful in contact with skin, toxic if inhaled, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . This includes the development of novel strategies and wide applications of the pyrazole scaffold .
Properties
IUPAC Name |
1-methyl-5-[(4-phenyl-1H-pyrazol-5-yl)carbamoyl]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-20-12(11(8-17-20)15(22)23)14(21)18-13-10(7-16-19-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,22,23)(H2,16,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFPAQJLQJONMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=C(C=NN2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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